molecular formula C12H14N8S B15121390 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine

Cat. No.: B15121390
M. Wt: 302.36 g/mol
InChI Key: KLDMONMOERFENA-UHFFFAOYSA-N
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Description

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine is a complex organic compound featuring a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under specific conditions to form the desired azetidin-3-amine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s heterocyclic structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Properties

Molecular Formula

C12H14N8S

Molecular Weight

302.36 g/mol

IUPAC Name

1-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C12H14N8S/c1-7-17-18-12(21-7)20-4-8(5-20)16-10-9-3-15-19(2)11(9)14-6-13-10/h3,6,8H,4-5H2,1-2H3,(H,13,14,16)

InChI Key

KLDMONMOERFENA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=C4C=NN(C4=NC=N3)C

Origin of Product

United States

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